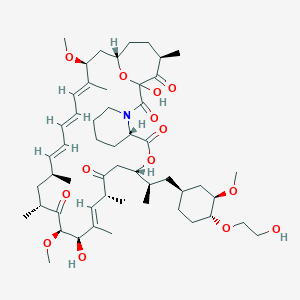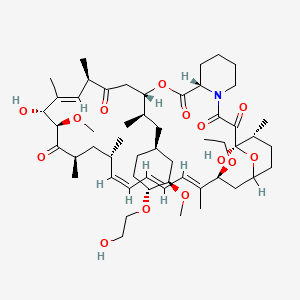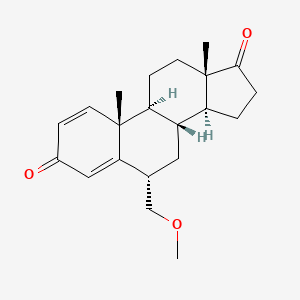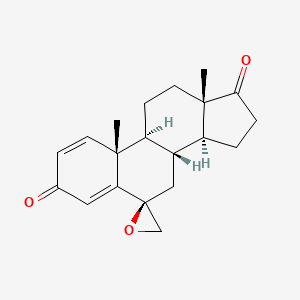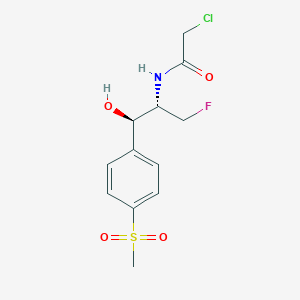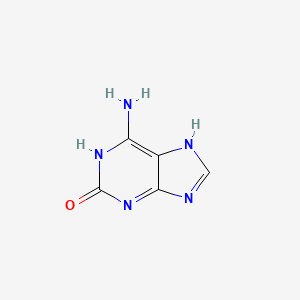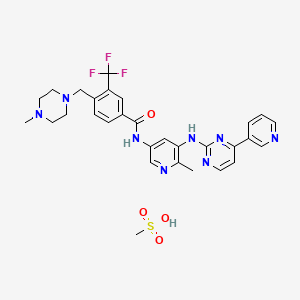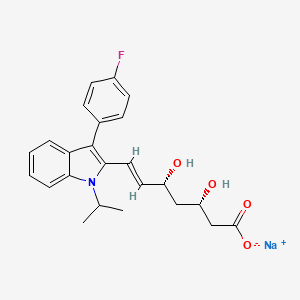
多西紫杉醇杂质1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docetaxel Impurity 1 is an impurity found in the process development of docetaxel . It is identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester . The chemical name of Docetaxel Impurity 1 is Benzenepropanoicacid,beta- [ [ (1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-,12b- (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl ester .
Synthesis Analysis
During the process development of docetaxel, two polar impurities (Impurities I and II) and two non-polar impurities (Impurities III and IV) were detected by high-performance liquid chromatography (HPLC). All the impurities were isolated by Medium Pressure Liquid Chromatography (MPLC) .
Molecular Structure Analysis
The molecular structure of Docetaxel Impurity 1 is complex. It is a derivative of paclitaxel, the first taxane to hit the market . Docetaxel Impurity 1 primarily binds to beta-tubulin, enhancing its proliferation and stabilizing its conformation .
Chemical Reactions Analysis
Docetaxel Impurity 1 is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death .
科学研究应用
Pharmaceutical Quality Evaluation
Docetaxel Impurity 1 is used in the evaluation of the pharmaceutical quality of Docetaxel injection . New stability indicating chromatographic methods have been developed for the estimation of Assay and Impurities of Docetaxel in Docetaxel injection . This method allows the process-related impurities and degradants to be well separated from the peaks due to placebo .
Antitumor Efficacy Enhancement
Docetaxel Impurity 1 has been used in the development of docetaxel-loaded nanoplatforms to boost antitumor efficacy . These nanoplatforms offer targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
Regenerative Medicine
The use of docetaxel-loaded nanoplatforms, which can contain Docetaxel Impurity 1, has opened new avenues in regenerative medicine by facilitating targeted therapy and cellular regeneration .
Quality Control
Docetaxel Impurity 1 is used in the quality control of docetaxel drug substance and related dosage forms . An HPLC method for quantitative determination of docetaxel and impurities in docetaxel drug substance and related dosage forms has been developed .
Drug Delivery Innovations
The incorporation of Docetaxel Impurity 1 into nanoplatforms has paved the way for future innovations in drug delivery . These nanotechnologies improve the pharmacokinetic properties of docetaxel and promise a new era of precision medicine .
Chemotherapy Effectiveness Enhancement
The use of docetaxel-loaded nanoplatforms, which can contain Docetaxel Impurity 1, has been shown to enhance the effectiveness of chemotherapy . These advancements in nanotechnology promise to overcome the limitations of traditional chemotherapy and enhance the efficacy of cancer treatments while minimizing adverse effects .
作用机制
Target of Action
Docetaxel Impurity 1, like its parent compound Docetaxel, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Docetaxel Impurity 1 interacts with its targets by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The interaction of Docetaxel Impurity 1 with microtubules leads to the stabilization of the microtubule structure , promoting the polymerization of microtubules and inhibiting their depolymerization . This impedes the mitosis of tumor cells and eventually leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Docetaxel Impurity 1 is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Docetaxel Impurity 1 prevents the normal function of microtubules during cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of Docetaxel Impurity 1 are likely to be similar to those of Docetaxel, given their structural similarity. Docetaxel shows wide interpatient variability in clearance and toxicity . It is also known that Docetaxel has a narrow therapeutic index . The clearance of Docetaxel is estimated with non-linear mixed effects modeling .
Result of Action
The primary result of the action of Docetaxel Impurity 1 is the induction of cell death . By interfering with the normal function of microtubules and preventing cell division, Docetaxel Impurity 1 causes cells, particularly cancer cells, to undergo apoptosis . This leads to a reduction in tumor size and can potentially lead to the elimination of the tumor .
Action Environment
The action, efficacy, and stability of Docetaxel Impurity 1 can be influenced by various environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its poor water solubility . To overcome this, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared, which remarkably increased the water solubility of Docetaxel . This suggests that the solubility, and therefore the bioavailability and efficacy, of Docetaxel Impurity 1 could potentially be enhanced through similar methods.
安全和危害
Docetaxel Impurity 1 is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
未来方向
The future directions for Docetaxel Impurity 1 involve further studies to explore the potential role of ethanol, PS80, and the unbound fraction of Docetaxel Impurity 1 in the development of enterocolitis in patients treated with Docetaxel . There is also a need for conducting bioequivalence studies to ensure patient safety .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Docetaxel Impurity 1 can be achieved by starting with commercially available starting materials and using a series of reactions to form the final product. The key steps in the synthesis include the protection and deprotection of functional groups, as well as the use of coupling reactions and oxidation reactions to form the desired product.", "Starting Materials": [ "2-Deoxy-D-ribose", "3'-O-Benzoyl-2'-deoxythymidine", "Triethylamine", "Methanesulfonyl chloride", "N,N-Dimethylformamide", "Tetrahydrofuran", "Sodium hydride", "Methyl iodide", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of 2-Deoxy-D-ribose with benzoyl group using 3'-O-Benzoyl-2'-deoxythymidine and triethylamine in N,N-Dimethylformamide", "Step 2: Deprotection of benzoyl group using methanesulfonyl chloride and triethylamine in tetrahydrofuran", "Step 3: Protection of hydroxyl group with methyl group using sodium hydride and methyl iodide in tetrahydrofuran", "Step 4: Coupling of protected 2-Deoxy-D-ribose with precursor using palladium on carbon and hydrogen gas in acetic acid", "Step 5: Oxidation of thioether group using hydrogen peroxide and acetic acid", "Step 6: Deprotection of methyl group using hydrochloric acid", "Step 7: Deprotection of acetyl group using sodium hydroxide in water", "Step 8: Isolation of Docetaxel Impurity 1 using ethyl acetate" ] } | |
CAS 编号 |
158810-73-2 |
分子式 |
C46H55Cl2NO16 |
分子量 |
948.83 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
